
Application Note: Cellular Uptake Assay for T7-
Modified Nanoparticles

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: T7 Peptide

Cat. No.: B15607613

Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
The targeted delivery of therapeutics to specific cells, such as cancer cells, is a primary goal in

modern drug development. One promising strategy involves the surface modification of

nanoparticles with targeting ligands that bind to receptors overexpressed on the target cell

surface. The T7 peptide (sequence: HAIYPRH) is a potent targeting ligand for the human

transferrin receptor (TfR).[1][2] The TfR is a transmembrane glycoprotein responsible for iron

uptake and is frequently overexpressed on the surface of various cancer cells and the

endothelial cells of the blood-brain barrier, making it an attractive target for therapeutic delivery.

[1][3]

T7 peptide-modified nanoparticles are designed to bind specifically to the TfR and trigger

receptor-mediated endocytosis, leading to enhanced cellular internalization of the nanoparticle

cargo.[1][4] A key advantage of the T7 peptide is that its binding site on the TfR is distinct from

that of the endogenous ligand, transferrin, thereby avoiding competitive inhibition and potential

disruption of normal iron homeostasis.[1][2]
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This application note provides a comprehensive set of protocols for characterizing T7-modified

nanoparticles and evaluating their cellular uptake. The described assays are essential for

validating the targeting efficacy and elucidating the internalization mechanism of these

advanced drug delivery systems.

Nanoparticle Characterization
Prior to cellular studies, it is critical to determine the physicochemical properties of the

nanoparticles, as these characteristics significantly influence their biological interactions.

Protocol 1.1: Size and Zeta Potential Measurement
This protocol uses Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and

Polydispersity Index (PDI), and Electrophoretic Light Scattering (ELS) to measure the zeta

potential, an indicator of surface charge and colloidal stability.[5][6]

Materials:

Nanoparticle suspension (T7-modified and unmodified control)

Deionized water or 10 mM NaCl solution[7]

DLS/ELS instrument (e.g., Malvern Zetasizer)[5][6]

Disposable cuvettes (for DLS) and zeta cells (for ELS)[7]

Method:

Dilute the nanoparticle suspensions to an appropriate concentration (e.g., 0.1-1.0 mg/mL)

using deionized water or 10 mM NaCl solution. Ensure the solution is free of aggregates by

gentle sonication if necessary.

For size measurement, transfer the diluted sample into a DLS cuvette.

Place the cuvette in the instrument and allow it to equilibrate to the set temperature (typically

25°C).
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Perform the DLS measurement to obtain the average hydrodynamic size (Z-average) and

PDI.

For zeta potential measurement, carefully inject the diluted sample into a disposable zeta

cell, ensuring no air bubbles are trapped.[7]

Place the cell in the instrument and perform the ELS measurement.

Record the size, PDI, and zeta potential values. Repeat each measurement at least three

times.

Data Presentation: Nanoparticle Characterization
The following table summarizes typical characterization data for unmodified and T7-modified

nanoparticles.

Nanoparticle
Formulation

Average Size
(d.nm)

Polydispersity
Index (PDI)

Zeta Potential (mV)

Unmodified

Nanoparticles
125.4 ± 4.1 0.18 ± 0.02 -15.8 ± 1.2

T7-Modified

Nanoparticles
138.2 ± 3.8 0.21 ± 0.03 -10.5 ± 0.9

In Vitro Cellular Assays
Protocol 2.1: Cell Culture
Materials:

TfR-overexpressing cell line (e.g., HeLa, U87, C6 glioma cells)[1][8]

Complete culture medium (e.g., DMEM supplemented with 10% FBS, 1% Penicillin-

Streptomycin)

Phosphate-Buffered Saline (PBS)

Trypsin-EDTA
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Cell culture flasks, plates, and other sterile consumables

Method:

Maintain cells in T-75 flasks in a humidified incubator at 37°C with 5% CO₂.

Subculture the cells when they reach 80-90% confluency.

To passage, wash the cell monolayer with PBS, add Trypsin-EDTA, and incubate for 3-5

minutes to detach the cells.

Neutralize the trypsin with complete culture medium, centrifuge the cell suspension, and

resuspend the cell pellet in fresh medium.

Seed the cells into new flasks or plates for experiments at the required density.

Protocol 2.2: Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which

serves as an indicator of cell viability and cytotoxicity.[9] This is crucial for determining the non-

toxic concentration range of the nanoparticles for subsequent uptake experiments.

Materials:

Cells seeded in a 96-well plate (1 x 10⁴ cells/well)

Nanoparticle suspensions (T7-modified and unmodified) at various concentrations

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Dimethyl sulfoxide (DMSO) or other suitable solubilization solution

Microplate reader

Method:

Seed cells in a 96-well plate and allow them to adhere overnight.
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Remove the medium and replace it with fresh medium containing serial dilutions of the T7-

modified and unmodified nanoparticles. Include untreated cells as a control.

Incubate the plate for 24-48 hours at 37°C.

After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[10]

Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the

formazan crystals.

Gently shake the plate for 10 minutes to ensure complete solubilization.

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate

reader.

Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%.

Data Presentation: Cytotoxicity
Concentration (µg/mL)

Unmodified NP Cell
Viability (%)

T7-Modified NP Cell
Viability (%)

0 (Control) 100.0 ± 5.0 100.0 ± 5.0

10 98.5 ± 4.1 97.2 ± 3.8

25 96.2 ± 3.5 95.8 ± 4.0

50 94.1 ± 2.9 93.5 ± 3.1

100 90.7 ± 4.2 89.9 ± 3.6

200 82.3 ± 5.1 80.1 ± 4.7

Cellular Uptake Quantification and Visualization
To assess the efficiency of T7-mediated targeting, both qualitative and quantitative methods

should be employed. For these assays, nanoparticles are typically labeled with a fluorescent

dye (e.g., FITC, Rhodamine).
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Protocol 3.1: Qualitative Uptake by Confocal Microscopy
Confocal laser scanning microscopy (CLSM) allows for the visualization of nanoparticle

internalization and their subcellular localization.[11][12]

Materials:

Fluorescently-labeled nanoparticles (T7-modified and unmodified)

Cells seeded on glass-bottom dishes or coverslips

Hoechst 33342 or DAPI (for nuclear staining)

Paraformaldehyde (4% in PBS)

Mounting medium

Confocal microscope

Method:

Seed cells on glass-bottom dishes and allow them to adhere overnight.

Treat the cells with a non-toxic concentration of fluorescently-labeled T7-modified and

unmodified nanoparticles for a specific time (e.g., 2-4 hours).

Wash the cells three times with cold PBS to remove non-internalized nanoparticles.

Fix the cells with 4% paraformaldehyde for 15 minutes.

Wash the cells again with PBS.

Stain the cell nuclei by incubating with Hoechst or DAPI solution for 10 minutes.[12]

Wash the cells and add a drop of mounting medium.

Visualize the cells using a confocal microscope. Capture images of the nanoparticle

fluorescence (e.g., green channel) and nuclear fluorescence (e.g., blue channel).[11]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 14 Tech Support

https://www.researchgate.net/figure/Preferential-cellular-uptake-of-T7-modified-nanoparticles-Cells-KYSE150-in-good_fig4_346144924
https://www.mdpi.com/2673-4583/3/1/140
https://www.mdpi.com/2673-4583/3/1/140
https://www.researchgate.net/figure/Preferential-cellular-uptake-of-T7-modified-nanoparticles-Cells-KYSE150-in-good_fig4_346144924
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607613?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 3.2: Quantitative Uptake by Flow Cytometry
Flow cytometry provides a robust quantitative analysis of nanoparticle uptake by measuring the

fluorescence intensity of thousands of individual cells.[13][14]

Materials:

Fluorescently-labeled nanoparticles (T7-modified and unmodified)

Cells seeded in a 6-well plate

Trypsin-EDTA

Flow cytometry tubes

Flow cytometer

Method:

Seed cells in a 6-well plate and allow them to adhere overnight.

Treat the cells with a non-toxic concentration of fluorescently-labeled nanoparticles for a

specific time (e.g., 2-4 hours). Include an untreated cell sample as a negative control.

Wash the cells three times with cold PBS to remove non-internalized nanoparticles.

Detach the cells using Trypsin-EDTA, then neutralize with complete medium.

Centrifuge the cells and resuspend the pellet in 500 µL of cold PBS.

Transfer the cell suspension to flow cytometry tubes.

Analyze the samples using a flow cytometer, recording the fluorescence signal (e.g., in the

FITC channel) for at least 10,000 cells per sample.

The data can be presented as histograms of cell counts versus fluorescence intensity or as

the mean fluorescence intensity (MFI) for the cell population.
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Data Presentation: Quantitative Cellular Uptake
Cell Treatment Mean Fluorescence Intensity (MFI)

Untreated Control 15.6 ± 2.1

Unmodified Nanoparticles 450.8 ± 35.2

T7-Modified Nanoparticles 1875.4 ± 112.6

Investigating the Mechanism of Uptake
Protocol 4.1: Endocytosis Inhibition Assay
This assay helps to identify the specific endocytic pathway responsible for nanoparticle

internalization by using chemical inhibitors or physical conditions that block certain routes.[15]

[16] The uptake of T7-nanoparticles is expected to be an energy-dependent, receptor-mediated

process, primarily via the clathrin-mediated pathway.[17][18]

Materials:

Fluorescently-labeled T7-modified nanoparticles

Cells seeded in a 6-well plate

Endocytosis inhibitors:

Chlorpromazine: Inhibits clathrin-mediated endocytosis[15]

Genistein: Inhibits caveolae-mediated endocytosis[15]

Wortmannin: Inhibits macropinocytosis[15]

A control group incubated at 4°C to inhibit all energy-dependent uptake processes[19]

Method:

Seed cells in a 6-well plate and allow them to adhere overnight.
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For the inhibitor groups, pre-incubate the cells with the respective inhibitors (at their

recommended working concentrations) for 30-60 minutes at 37°C.

For the temperature control, move one plate to 4°C for 30 minutes.

Add the fluorescently-labeled T7-modified nanoparticles to all wells (including a positive

control group without any inhibitor at 37°C) and incubate for 2 hours.

Following incubation, process the cells for quantitative analysis by flow cytometry as

described in Protocol 3.2.

Calculate the relative uptake for each condition compared to the positive control (37°C, no

inhibitor).

Data Presentation: Endocytosis Inhibition
Condition

Uptake Mechanism
Targeted

Relative Uptake (%)

37°C (Control) All pathways 100.0 ± 8.5

4°C Energy-dependent pathways 12.5 ± 2.3

Chlorpromazine Clathrin-mediated 28.4 ± 4.1

Genistein Caveolae-mediated 91.2 ± 7.6

Wortmannin Macropinocytosis 95.3 ± 6.9
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Caption: Experimental workflow for T7-nanoparticle uptake assays.
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Caption: T7 peptide-mediated endocytosis via the clathrin pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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